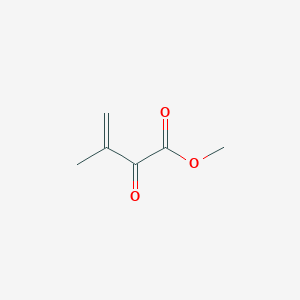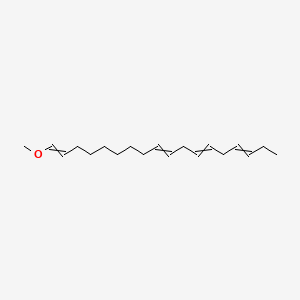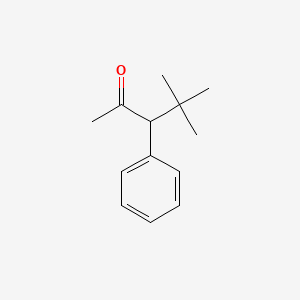![molecular formula C25H23NO3 B14633673 [1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)- CAS No. 55442-27-8](/img/structure/B14633673.png)
[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Binaphthalene]-2,2’-diol, 3-(4-morpholinylmethyl)-: is an organic compound that features a binaphthalene core with a morpholinylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-diol, 3-(4-morpholinylmethyl)- typically involves the following steps:
Formation of Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives.
Introduction of Diol Groups: The diol groups are introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Attachment of Morpholinylmethyl Group: The morpholinylmethyl group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable electrophile on the binaphthalene core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The diol groups can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or other organometallic reagents.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Various reduced derivatives depending on the reducing agent.
Substitution Products: Compounds with different functional groups replacing the morpholinylmethyl group.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Probes: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Industry:
Materials Science: The compound can be used in the development of new materials with specific optical or electronic properties.
Polymer Chemistry: It can be incorporated into polymers to impart unique properties such as enhanced stability or specific reactivity.
作用机制
The mechanism by which [1,1’-Binaphthalene]-2,2’-diol, 3-(4-morpholinylmethyl)- exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
[1,1’-Binaphthalene]-2,2’-diol: Lacks the morpholinylmethyl group but shares the binaphthalene core.
[1,1’-Binaphthalene]-2,2’-diamine: Contains amino groups instead of diol groups.
[1,1’-Binaphthalene]-2,2’-dicarboxylic acid: Features carboxylic acid groups instead of diol groups.
Uniqueness: The presence of the morpholinylmethyl group in [1,1’-Binaphthalene]-2,2’-diol, 3-(4-morpholinylmethyl)- imparts unique chemical reactivity and potential biological activity, distinguishing it from other binaphthalene derivatives. This makes it particularly valuable in applications requiring specific interactions or reactivity.
属性
CAS 编号 |
55442-27-8 |
|---|---|
分子式 |
C25H23NO3 |
分子量 |
385.5 g/mol |
IUPAC 名称 |
1-(2-hydroxynaphthalen-1-yl)-3-(morpholin-4-ylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C25H23NO3/c27-22-10-9-17-5-1-3-7-20(17)23(22)24-21-8-4-2-6-18(21)15-19(25(24)28)16-26-11-13-29-14-12-26/h1-10,15,27-28H,11-14,16H2 |
InChI 键 |
ZEUPXRZIWJRAQU-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CC3=CC=CC=C3C(=C2O)C4=C(C=CC5=CC=CC=C54)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)


![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)







